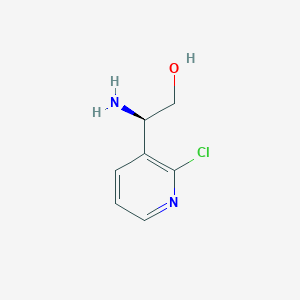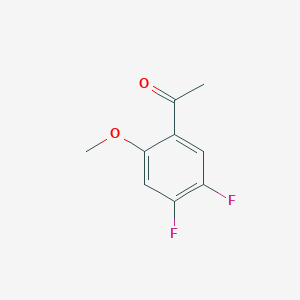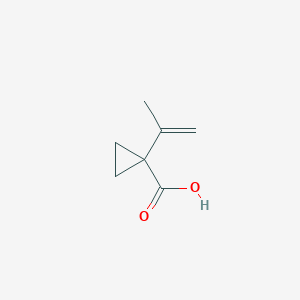
(R)-2-Amino-2-(2-chloropyridin-3-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-amino-2-(2-chloropyridin-3-yl)ethan-1-ol is a chiral compound with a pyridine ring substituted with a chlorine atom at the 2-position and an aminoethanol group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(2-chloropyridin-3-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 2-chloropyridine.
Nucleophilic Substitution: The 2-chloropyridine undergoes nucleophilic substitution with an appropriate amine to introduce the amino group.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution to obtain the (2R)-enantiomer.
Industrial Production Methods
Industrial production methods for (2R)-2-amino-2-(2-chloropyridin-3-yl)ethan-1-ol may involve large-scale synthesis using similar steps as described above, with optimization for yield and purity. Catalysts and solvents are chosen to enhance the efficiency of each reaction step.
化学反応の分析
Types of Reactions
(2R)-2-amino-2-(2-chloropyridin-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the amino group to other functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium alkoxides or Grignard reagents are employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated or deaminated products.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
(2R)-2-amino-2-(2-chloropyridin-3-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of (2R)-2-amino-2-(2-chloropyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
(2S)-2-amino-2-(2-chloropyridin-3-yl)ethan-1-ol: The enantiomer of the compound with different stereochemistry.
2-amino-2-(2-chloropyridin-3-yl)ethanol: A racemic mixture of both enantiomers.
2-amino-2-(2-bromopyridin-3-yl)ethan-1-ol: A similar compound with a bromine atom instead of chlorine.
Uniqueness
(2R)-2-amino-2-(2-chloropyridin-3-yl)ethan-1-ol is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer or other similar compounds. The presence of the chlorine atom also imparts distinct chemical reactivity and properties.
特性
分子式 |
C7H9ClN2O |
|---|---|
分子量 |
172.61 g/mol |
IUPAC名 |
(2R)-2-amino-2-(2-chloropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H9ClN2O/c8-7-5(6(9)4-11)2-1-3-10-7/h1-3,6,11H,4,9H2/t6-/m0/s1 |
InChIキー |
KEPJNDSOQPYHGX-LURJTMIESA-N |
異性体SMILES |
C1=CC(=C(N=C1)Cl)[C@H](CO)N |
正規SMILES |
C1=CC(=C(N=C1)Cl)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Amino-2-[2-(morpholin-4-yl)phenyl]ethan-1-ol](/img/structure/B13587351.png)

![tert-butylN-[(2S)-2-hydroxybutyl]carbamate](/img/structure/B13587358.png)






![1,5,6,7,8,9-Hexahydro-2H-5,8-epiminocyclohepta[b]pyridin-2-one](/img/structure/B13587400.png)
![tert-butyl (1R,2S,5R,6S)-8-azatricyclo[4.3.0.02,5]nonane-8-carboxylate](/img/structure/B13587415.png)

